5-Acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 5-Acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Brand Name: Vulcanchem
CAS No.: 353772-41-5
VCID: VC0442261
InChI: InChI=1S/C26H30N2O3/c1-5-13-31-19-10-8-9-18(14-19)25-24-21(15-26(3,4)16-23(24)30)27-20-11-6-7-12-22(20)28(25)17(2)29/h6-12,14,25,27H,5,13,15-16H2,1-4H3
SMILES: CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C
Molecular Formula: C26H30N2O3
Molecular Weight: 418.5g/mol

5-Acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

CAS No.: 353772-41-5

Main Products

VCID: VC0442261

Molecular Formula: C26H30N2O3

Molecular Weight: 418.5g/mol

5-Acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one - 353772-41-5

CAS No. 353772-41-5
Product Name 5-Acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Molecular Formula C26H30N2O3
Molecular Weight 418.5g/mol
IUPAC Name 5-acetyl-9,9-dimethyl-6-(3-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C26H30N2O3/c1-5-13-31-19-10-8-9-18(14-19)25-24-21(15-26(3,4)16-23(24)30)27-20-11-6-7-12-22(20)28(25)17(2)29/h6-12,14,25,27H,5,13,15-16H2,1-4H3
Standard InChIKey AECKHVBXVWKZPA-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C
Canonical SMILES CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C
PubChem Compound 2878762
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator